(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

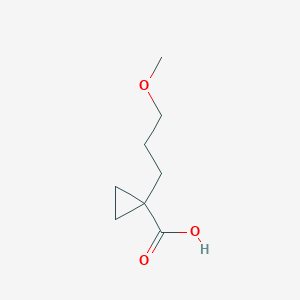

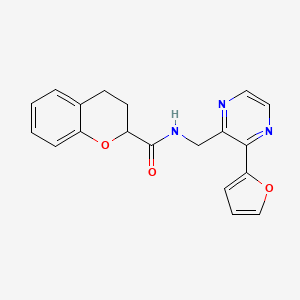

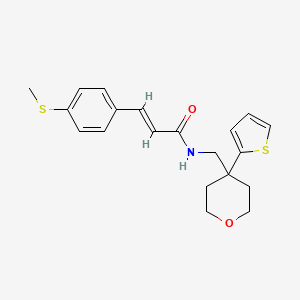

“(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride” is a chemical compound with the CAS Number: 2460740-15-0 . It is also known as TfOCl and is a colorless liquid. The IUPAC name for this compound is (3R,5S)-5-(trifluoromethyl)tetrahydrofuran-3-sulfonyl chloride .

Molecular Structure Analysis

The molecular formula of this compound is C5H6ClF3O3S . The InChI Code is 1S/C5H6ClF3O3S/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h3-4H,1-2H2/t3-,4+/m1/s1 . The molecular weight is 238.61 .Physical And Chemical Properties Analysis

The compound is a colorless liquid. It has a molecular weight of 238.61 .Scientific Research Applications

Solid-Phase Synthesis

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride is utilized in solid-phase synthesis, particularly in the synthesis of 1,3-oxazolidin-2-ones, compounds exhibiting potent antibacterial activity. This method involves attaching 1,2-diols to a solid support and reacting them with specific sulfonyl isocyanates, followed by cyclo-elimination, to prepare oxazolidinones with high enantiopurity (Holte, Thijs, & Zwanenburg, 1998).

Trifluoromethylthiolation

Another application of this compound is in the trifluoromethylthiolation of indole derivatives, azaarenes, enamines, and enoxysilanes. This process is metal-free and uses trifluoromethanesulfonyl chloride as a source of electrophilic SCF3, offering a straightforward and metal-free approach to trifluoromethylthiolation (Chachignon et al., 2016).

Synthesis of Trifluoromethyl Thiolsulphonates

The compound is also integral in synthesizing trifluoromethyl thiolsulphonates, showcasing broad functional group tolerance. This synthesis involves a tandem reaction with trifluoromethylsulfanylamide, with sulfinate as a critical intermediate, leading to efficient and diverse product formation (Li, Qiu, Wang, & Sheng, 2017).

Nanofiltration Membrane Development

In the field of membrane science, this compound is used in synthesizing novel sulfonated thin-film composite nanofiltration membranes, which are effective in treating dye solutions. These membranes demonstrate improved water flux and dye rejection capabilities due to the presence of sulfonated aromatic diamine monomers (Liu et al., 2012).

Reagent in Trifluoromethylation

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride is widely employed as a reagent in various trifluoromethylation reactions, including trifluoromethylsulfenylation and trifluoromethylsulfinylation, demonstrating its versatility in organic synthesis (Guyon, Chachignon, & Cahard, 2017).

Safety and Hazards

properties

IUPAC Name |

(3R,5S)-5-(trifluoromethyl)oxolane-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF3O3S/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h3-4H,1-2H2/t3-,4+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHODHKORGNEFT-DMTCNVIQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CO[C@@H]1C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzylthio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2682928.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2682934.png)

![1-(3,4-difluorophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2682937.png)

![3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2682941.png)